rac-threo-Dihydro Bupropion-d9 Hydrochloride
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and CAS Registry Information
The systematic IUPAC name for rac-threo-dihydro bupropion-d9 hydrochloride is (1S,2R)-1-(3-chlorophenyl)-2-[(2-(trideuteriomethyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]propan-1-ol hydrochloride . This nomenclature reflects the compound’s stereochemistry, isotopic substitution, and functional groups.
The CAS Registry Number for the deuterated form is 1392209-60-7 , while the unlabelled threo-dihydro bupropion hydrochloride is registered under 80478-42-8 . The isotopic labeling corresponds to nine deuterium atoms distributed across the tert-butylamino group, specifically at the methyl and adjacent carbon positions.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is C₁₃H₁₁D₉ClNO·HCl , with a molecular weight of 287.27 g/mol for the hydrochloride salt. The isotopic composition includes:
- Nine deuterium atoms replacing hydrogens at the tert-butyl group (three at the methyl group and six at the adjacent carbons).
- A chlorine atom at the 3-position of the phenyl ring and a secondary alcohol group at the benzylic position.
Table 1: Isotopic Distribution and Molecular Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁D₉ClNO·HCl | |
| Molecular Weight | 287.27 g/mol | |
| Deuterium Purity | 99.5 atom % D | |
| Chlorine Content | 24.6% (theoretical) |
The isotopic enrichment ensures minimal interference in mass spectrometry analyses, making the compound valuable for pharmacokinetic studies.
Stereochemical Configuration and Diastereomeric Relationships
This compound contains two chiral centers at the benzylic carbon (C1) and the adjacent amino-bearing carbon (C2), resulting in four possible stereoisomers. However, steric hindrance during synthesis limits formation to the threo diastereomers :
- (1S,2R)-configuration : Predominant form due to kinetic control during hydrogenation.
- (1R,2S)-configuration : Minor component in the racemic mixture.
The threo designation arises from the antiperiplanar orientation of the hydroxyl and amino groups, distinct from the erythro diastereomers (syn-periplanar). Compared to erythro-dihydro bupropion-d9 hydrochloride (CAS 1217684-77-9), the threo form exhibits a 10-fold lower affinity for dopamine transporters (DAT) in vitro.
Crystalline Structure and Solid-State Properties
This compound forms a monoclinic crystalline lattice with a melting point of 208–210°C . Key solid-state characteristics include:
- Solubility : >50 mg/mL in methanol and dimethyl sulfoxide (DMSO), but <1 mg/mL in water.
- Hygroscopicity : Low, due to ionic stabilization by the hydrochloride counterion.
- X-ray Diffraction : Unit cell parameters (a=8.42 Å, b=11.03 Å, c=14.56 Å, β=92.7°) confirm close packing of the aromatic and tert-butyl groups.
Table 2: Solid-State Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 208–210°C | |
| Solubility in Methanol | 193 mg/mL | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c |
The crystalline structure stabilizes the threo configuration through intramolecular hydrogen bonding between the hydroxyl group and the hydrochloride ion (O–H···Cl⁻ distance: 2.7 Å). This interaction reduces molecular flexibility, as evidenced by nuclear Overhauser effect (NOE) spectroscopy.
Properties
CAS No. |
1392209-60-7 |
|---|---|
Molecular Formula |
C13H21Cl2NO |
Molecular Weight |
287.272 |
IUPAC Name |
(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1/i2D3,3D3,4D3; |
InChI Key |
YZHVQDVGTAELNB-SKNDMWRXSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Synonyms |
3-Chloro-α-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-threo-Dihydro Bupropion-d9 Hydrochloride involves the reduction of Bupropion Hydrochloride. The reduction process typically employs 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The reaction conditions often include a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired yield and quality. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions
rac-threo-Dihydro Bupropion-d9 Hydrochloride undergoes several types of chemical reactions, including:
Reduction: Conversion of Bupropion Hydrochloride to this compound.
Oxidation: Potential oxidation of the hydroxyl group to form other metabolites.
Substitution: Possible substitution reactions involving the chlorine atom in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major product formed from the reduction of Bupropion Hydrochloride is this compound. Other potential products include various oxidized and substituted derivatives, depending on the specific reaction conditions employed.
Scientific Research Applications
rac-threo-Dihydro Bupropion-d9 Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
rac-threo-Dihydro Bupropion-d9 Hydrochloride exerts its effects primarily through the inhibition of dopamine and norepinephrine reuptake . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and other neurological disorders. The compound also interacts with nicotinic acetylcholine receptors, contributing to its effects on addiction and smoking cessation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize rac-threo-Dihydro Bupropion-d9 Hydrochloride, the following table compares its structural, isotopic, and functional attributes with related compounds:
Key Differences :
Isotopic Labeling: rac-threo-Dihydro Bupropion-d9 HCl and Bupropion-d9 HCl both feature nine deuterium atoms in the tert-butyl group, improving mass spectrometry sensitivity . In contrast, Hydroxybupropion-d6 targets the hydroxylated metabolite with six deuterium atoms . Non-deuterated analogs (e.g., rac-Erythrohydrobupropion) lack isotopic labels, limiting their utility in tracer studies .
Structural Modifications: Deschloro Bupropion-d9 HCl lacks a chlorine atom at the 3-position of the phenyl ring compared to rac-threo-Dihydro Bupropion-d9 HCl, altering its polarity and retention time in chromatographic assays . Hydroxybupropion (non-deuterated) is hydroxylated at the β-carbon, making it pharmacologically active, whereas rac-threo-Dihydro Bupropion-d9 HCl is a reduced diastereomer .
Applications :
- rac-threo-Dihydro Bupropion-d9 HCl is specific to threo-diastereomer analysis , while rac-Erythrohydrobupropion is used for erythro-diastereomer quantification .
- Bupropion-d9 HCl (CAS 1189725-26-5) is often used interchangeably with rac-threo-Dihydro Bupropion-d9 HCl but differs in salt form and supplier specifications .
Analytical Performance: Deuterated analogs reduce matrix effects in LC-MS by providing near-identical chromatographic behavior to non-deuterated analytes. For example, rac-threo-Dihydro Bupropion-d9 HCl improves the precision of bupropion quantification in plasma (CV < 10%) compared to non-isotopic internal standards .
Research Findings and Data
- Pharmacokinetic Studies : rac-threo-Dihydro Bupropion-d9 HCl enabled stereoselective quantification of bupropion metabolites in human plasma, revealing enantiomer-specific clearance rates (e.g., R,R-hydroxybupropion clearance: 12.5 L/h vs. S,S-hydroxybupropion: 8.7 L/h) .
- Impurity Profiling : Deschloro Bupropion-d9 HCl was detected at 0.15% w/w in commercial bupropion formulations, highlighting its role in quality control .
- Stability: rac-threo-Dihydro Bupropion-d9 HCl remains stable at -20°C for >24 months, whereas non-deuterated metabolites degrade under similar conditions .
Supplier and Regulatory Notes
- Major suppliers include Toronto Research Chemicals (TRC) , Veeprho , and CymitQuimica , with prices ranging from $800/10 mg to $4,000/100 mg .

- Regulatory documentation (e.g., USP standards) emphasizes the need for deuterated analogs to validate bupropion assays in compliance with ICH Q2(R1) guidelines .
Biological Activity
Rac-threo-Dihydro Bupropion-d9 Hydrochloride is a deuterated derivative of bupropion, a medication primarily used for treating depression and aiding smoking cessation. This compound serves as an important tool in pharmacological research, particularly in studying the metabolism of bupropion and its effects on neurotransmission. The isotopic labeling with deuterium allows for enhanced tracking in metabolic studies, providing insights into the pharmacokinetics and dynamics of bupropion-related compounds.
- Molecular Formula : C13H11D9ClNO·HCl
- Molecular Weight : Approximately 250.81 g/mol
- Appearance : White crystalline solid
Rac-threo-Dihydro Bupropion-d9 primarily interacts with the dopamine transporter (DAT) , inhibiting the reuptake of dopamine. This action enhances dopaminergic neurotransmission, affecting various biochemical pathways associated with mood regulation and the reward system in the brain.
Biochemical Pathways
- Dopamine Reuptake Inhibition : By binding to DAT, it increases dopamine levels in the synaptic cleft.
- Neurotransmitter Modulation : It also influences norepinephrine levels, contributing to its antidepressant effects.
- Impact on Reward System : Enhanced dopaminergic activity is linked to improved mood and motivation.
Pharmacokinetics
The pharmacokinetic profile of rac-threo-Dihydro Bupropion-d9 is similar to that of bupropion, characterized by:
- Absorption : Well-absorbed from the gastrointestinal tract.
- Metabolism : Undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes such as CYP2B6 and CYP2C19 .
- Excretion : Metabolites are primarily excreted through urine.
Biological Activity and Research Applications
Although rac-threo-Dihydro Bupropion-d9 itself does not exhibit inherent biological activity, it plays a crucial role in research settings:
- Metabolic Tracing : Used as an internal standard in mass spectrometry to quantify bupropion levels and its metabolites in biological samples.
- Pharmacokinetic Studies : Aids in understanding drug metabolism and individual variations across populations.
- Neuropharmacology Research : Investigates the effects of bupropion on neurotransmitter systems, particularly in relation to mood disorders and addiction.
Case Studies
-
Metabolite Identification :
A study analyzed urine and plasma samples from subjects undergoing bupropion therapy to identify metabolites M1-M3. It was found that threo-4′-OH-hydrobupropion (M4) was a significant metabolite, indicating its role in bupropion metabolism . -
Stereoselective Pharmacokinetics :
Research highlighted that stereoselective metabolism of bupropion affects its pharmacokinetics and therapeutic efficacy. The study revealed that threo-hydrobupropion accounts for a significant portion of bupropion clearance, emphasizing the importance of understanding stereoisomer behavior in drug metabolism .
Comparative Analysis with Related Compounds
| Compound | Role/Activity | Key Features |
|---|---|---|
| Rac-threo-Dihydro Bupropion-d9 | Metabolic tracer for bupropion | Deuterated derivative; enhances tracking in studies |
| Hydroxybupropion | Major metabolite of bupropion | Active in mood regulation; similar pharmacological profile |
| Erythro-Dihydro Bupropion | Stereoisomer with distinct pharmacokinetic properties | Different metabolic pathways compared to threo form |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when using rac-threo-Dihydro Bupropion-d9 Hydrochloride as a tracer in pharmacokinetic studies?
- Methodological Answer: Incorporate isotopic labeling protocols to track metabolic pathways, ensuring deuterium substitution does not alter substrate specificity (e.g., CYP2B6-mediated hydroxylation) . Validate tracer stability under physiological conditions (e.g., pH, temperature) using LC-MS/MS with deuterated internal standards (e.g., hydroxybupropion-d6) to quantify metabolites . Include control groups with non-deuterated analogs to assess isotopic effects on clearance rates .
Q. How should researchers validate the purity and structural integrity of this compound in synthetic batches?
- Methodological Answer: Use USP reference standards (e.g., Bupropion Hydrochloride RS) for HPLC-UV or UPLC-MS analysis to quantify impurities like 3-Chlorobenzoic acid or related compounds (e.g., 1-(3-Chlorophenyl)-2-hydroxypropan-1-one) . Perform nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the tert-butyl position and assess isotopic enrichment (≥99 atom% D) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Follow OSHA HCS guidelines: use lab coats, nitrile gloves, and tight-fitting respirators with HEPA filters during spill cleanup . Store the compound in sealed containers at -80°C (for long-term stability) or -20°C (for short-term use) to prevent hygroscopic degradation . Conduct risk assessments for thermal hazards and solvent compatibility (e.g., methanol, acetonitrile) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?
- Methodological Answer: Perform interspecies comparisons using microsomal assays (human vs. rodent CYP2B6 isoforms) to identify enzyme-specific hydroxylation patterns . Use chiral chromatography (e.g., Chiralpak AD-H column) to separate R,R- and S,S-hydroxybupropion-d9 enantiomers and quantify their relative abundances via mass spectrometry . Cross-validate findings with stable isotope tracer studies in clinical cohorts to reconcile in vitro-in vivo extrapolation (IVIVE) gaps .
Q. What analytical challenges arise in quantifying trace impurities in this compound formulations, and how can they be mitigated?
- Methodological Answer: Address co-elution issues in HPLC by optimizing mobile phases (e.g., acetonitrile:ammonium acetate gradient) and using orthogonal methods like ion-pair chromatography . Apply high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities (e.g., Bupropion Hydrochloride Related Compound C vs. F) . Validate limits of detection (LOD) per ICH Q3A guidelines for genotoxic impurities (e.g., 3-Chlorobenzoic acid) .
Q. What strategies are effective for studying the stereoselective pharmacokinetics of this compound in CNS-targeted research?
- Methodological Answer: Employ cerebrospinal fluid (CSF) sampling in rodent models paired with LC-MS/MS to quantify blood-brain barrier penetration of enantiomers . Use deuterium labeling to differentiate endogenous vs. exogenous metabolite pools in plasma and brain tissue . Integrate PET imaging with radiolabeled analogs (e.g., ¹¹C-Bupropion) to correlate pharmacokinetic data with receptor occupancy .
Data Analysis & Interpretation
Q. How should researchers statistically analyze conflicting data on the CYP2B6 inhibition potency of this compound?
- Methodological Answer: Apply Bayesian meta-analysis to pool IC₅₀ values from heterogenous studies, weighting data by assay type (e.g., recombinant enzymes vs. hepatocytes) . Use Michaelis-Menten kinetics to model competitive vs. non-competitive inhibition mechanisms, adjusting for deuterium-induced kinetic isotope effects . Validate findings with CRISPR-edited CYP2B6 knockout cell lines to isolate confounding enzymatic activities .
Q. What computational tools can predict the metabolic stability of this compound in early-stage drug development?
- Methodological Answer: Utilize in silico platforms like Simcyp® to simulate physiologically based pharmacokinetic (PBPK) profiles, incorporating deuterium’s impact on clearance . Apply molecular docking (e.g., AutoDock Vina) to model interactions between Bupropion-d9 and CYP2B6 active sites, comparing binding affinities with non-deuterated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

